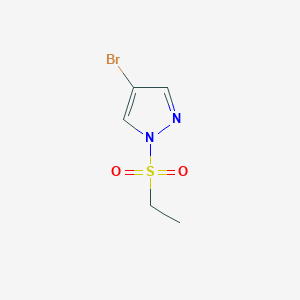

4-Bromo-1-ethanesulfonyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-ethylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHJLPCFKWOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Ethanesulfonyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The primary methods involve the formation of the five-membered ring through the reaction of a three-carbon component with a two-nitrogen component.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This approach is highly versatile and allows for the introduction of various substituents onto the pyrazole core.

The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This method remains one of the most straightforward and widely used routes to polysubstituted pyrazoles. researchgate.net To achieve the 4-bromo substitution pattern required for the target molecule, one could either start with a pre-brominated 1,3-dicarbonyl compound or brominate the resulting pyrazole in a subsequent step.

A more direct and efficient approach is a one-pot synthesis that combines the cyclocondensation and bromination steps. For instance, various 1,3-diketones can be reacted with arylhydrazines in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions, followed by the addition of a brominating agent like N-bromosaccharin (NBSac) to yield 4-bromopyrazole derivatives in high yields. jmcs.org.mx This method avoids the isolation of the intermediate pyrazole and is environmentally advantageous due to the absence of a solvent. jmcs.org.mx

Table 1: One-Pot Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles

| R1 | R3 | Aryl Group | Time (min) | Yield (%) |

|---|---|---|---|---|

| Me | Me | Ph | 7 | 98 |

| Me | Me | p-ClC6H4 | 10 | 96 |

| Ph | Me | Ph | 15 | 90 |

| Ph | Me | p-ClC6H4 | 40 | 90 |

| CF3 | Me | Ph | < 1 | 80 (isomer mixture) |

Data sourced from Alinezhad et al. (2011). jmcs.org.mx

The introduction of the ethanesulfonyl group can be envisioned in two ways in the context of this methodology. One could use ethanesulfonylhydrazine as the nitrogen source in the initial cyclocondensation. A study by Zhang et al. demonstrated the synthesis of N-sulfonyl pyrazoles through the p-TSA-promoted cyclization of sulfonyl hydrazines with enaminones, which are derivatives of 1,3-dicarbonyls. sci-hub.se This suggests that ethanesulfonylhydrazine could potentially be used directly with a suitable 1,3-dielectrophile. Alternatively, 4-bromo-1H-pyrazole could be synthesized first, followed by N-sulfonylation with ethanesulfonyl chloride.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comrsc.org

For example, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can lead to the formation of highly substituted fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. mdpi.com While this specific outcome is a fused system, the underlying principles can be adapted. A three-component synthesis of 5-aminopyrazoles can be achieved from the condensation of phenylhydrazines, aldehydes, and malononitrile. beilstein-journals.org

To apply this to the synthesis of 4-Bromo-1-ethanesulfonyl-1H-pyrazole, one could hypothetically use a brominated aldehyde or a brominated active methylene (B1212753) compound as one of the components. The ethanesulfonyl group could be introduced by using ethanesulfonylhydrazine as the hydrazine component. The feasibility of such a reaction would depend on the compatibility of the functional groups under the reaction conditions. A more practical approach might be to form a 4-bromopyrazole derivative via an MCR and then perform a separate sulfonylation step.

Table 2: Examples of Multicomponent Pyrazole Syntheses

| Reaction Type | Components | Catalyst | Product Type |

|---|---|---|---|

| Four-component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Taurine | Dihydropyrano[2,3-c]pyrazoles |

| Four-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Pyrazole-linked thiazoles |

| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles |

Data compiled from various sources. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is another powerful and widely utilized method for constructing the pyrazole ring. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. It often offers high regioselectivity, which is a significant advantage over some cyclocondensation methods. chim.it

Nitrile imines, which are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. chim.it They react with alkynes to directly afford pyrazoles. rsc.org To obtain a 4-bromopyrazole, a bromo-substituted alkyne could be employed as the dipolarophile.

The regioselectivity of the cycloaddition is a key consideration. Computational studies have been used to predict and explain the observed regiochemistry in the reaction of nitrile imines with various acetylenes. chim.it The reaction of nitrile imines with alkenes bearing a leaving group can also lead to pyrazoles after an elimination step. rsc.org This strategy could be adapted by using an alkene with both a bromine atom at the appropriate position and a suitable leaving group. An effective synthetic method for 1,3,5-trisubstituted pyrazoles has been developed via the 1,3-dipolar cycloaddition reaction between ninhydrin-derived Morita–Baylis–Hillman carbonates and nitrilimines, providing pyrazoles in high yields. rsc.org

Diazo compounds are another class of 1,3-dipoles that readily undergo cycloaddition with alkynes to form pyrazoles. rsc.org This method is particularly attractive for its atom economy. The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can often proceed simply by heating, sometimes even under solvent-free conditions. nih.gov

A highly relevant example is the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles through a one-pot reaction. organic-chemistry.org In this procedure, diazo compounds and alkynyl bromides are generated in situ from N-tosylhydrazones and gem-dibromoalkenes, respectively. The subsequent 1,3-dipolar cycloaddition provides the 4-bromopyrazole core with high regioselectivity and good functional group tolerance. organic-chemistry.org

Table 3: Synthesis of 3,5-Diaryl-4-bromo-1H-pyrazoles via 1,3-Dipolar Cycloaddition

| Aryl group on Tosylhydrazone | Aryl group on gem-Dibromoalkene | Yield (%) |

|---|---|---|

| C6H5 | C6H5 | 88 |

| 4-MeC6H4 | C6H5 | 85 |

| 4-ClC6H4 | C6H5 | 82 |

| C6H5 | 4-MeC6H4 | 86 |

| C6H5 | 4-ClC6H4 | 80 |

Data sourced from Sha and Wei (2013). organic-chemistry.org

Once the 4-bromo-1H-pyrazole scaffold is obtained through any of these cycloaddition methods, the final step would be the introduction of the ethanesulfonyl group at the N1 position. This is typically achieved by reacting the pyrazole with ethanesulfonyl chloride in the presence of a base.

Derived from Sydnones

Sydnones, a class of mesoionic aromatic compounds, serve as versatile precursors for the synthesis of pyrazole derivatives through 1,3-dipolar cycloaddition reactions. nih.gov This synthetic approach involves the reaction of a sydnone (B8496669), acting as a 1,3-dipole, with a suitable dipolarophile, typically an alkyne or alkene. nih.gov The thermal 1,3-dipolar cycloaddition of sydnones with alkynes leads exclusively to the formation of a pyrazole core. nih.gov

In the context of synthesizing a precursor for this compound, a strategically substituted sydnone would react with an alkyne. The reaction proceeds via a concerted cycloaddition mechanism, followed by the extrusion of carbon dioxide to yield the stable aromatic pyrazole ring. For instance, the reaction of a 3-arylsydnone with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce 1-arylpyrazole-3,4-dicarboxylates in good yields. mdpi.com While this specific reaction generates a tetrasubstituted pyrazole, the fundamental principle allows for the construction of various pyrazole scaffolds by choosing appropriate sydnone and alkyne starting materials. nih.gov The regioselectivity of the cycloaddition can be a challenge, often requiring harsh conditions like high temperatures, though newer copper-catalyzed methods have been developed to overcome these limitations. nih.gov

Introduction of the Bromine Moiety at the C-4 Position

The introduction of a bromine atom at the C-4 position of the pyrazole ring is a critical step that can be achieved through either direct bromination of a pre-formed pyrazole or by incorporating the bromine atom during the ring synthesis in a regioselective manner.

Direct Bromination Approaches

Direct bromination of the pyrazole ring is a common method for introducing a halogen substituent. The pyrazole ring is susceptible to electrophilic substitution, with the C-4 position being the most electron-rich and, therefore, the most reactive site, especially when the N-1 position is substituted. Various brominating agents can be employed for this purpose.

For example, elemental bromine (Br₂) can be used to brominate pyrazole derivatives. google.com The reaction of 2-pyrazolines with bromine at elevated temperatures (above 80 °C) can lead to both oxidation to the pyrazole and subsequent bromination of the ring. google.comgoogle.com Using bromine at ambient temperatures has been observed to result in side reactions, including the bromination of substituents on the pyrazole ring. google.com Other reagents, such as N-bromosuccinimide (NBS), are also effective for the direct bromination of pyrazoles under various conditions.

Regioselective Synthesis of 4-Bromopyrazoles

Regioselective synthesis provides a more controlled method for obtaining 4-bromopyrazoles, often in a one-pot procedure that avoids the potential for isomer formation associated with direct bromination. A highly efficient protocol involves the condensation of 1,3-diketones with hydrazines in the presence of a brominating agent. researchgate.netredalyc.orgjmcs.org.mx

This one-pot synthesis typically uses N-bromosaccharin (NBSac) as the bromine source and a heterogeneous catalyst, such as silica gel-supported sulfuric acid, under solvent-free conditions. researchgate.netjmcs.org.mx The reaction proceeds by first forming the pyrazole ring through condensation, followed by in-situ electrophilic bromination, which selectively occurs at the C-4 position. researchgate.net This method is applicable to a wide range of symmetrical and unsymmetrical 1,3-diketones and various arylhydrazines, affording the corresponding 4-bromo-1,3,5-trisubstituted pyrazoles in high yields. researchgate.net

The table below summarizes the results from a study on the one-pot regioselective synthesis of various 4-bromopyrazole derivatives. researchgate.net

| Entry | R¹ | R² | Ar | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Me | Me | Ph | 7 | 98 |

| 2 | Me | Me | p-ClC₆H₄ | 10 | 96 |

| 3 | Me | Me | o-ClC₆H₄ | 8 | 95 |

| 4 | Me | Me | p-OMeC₆H₄ | < 1 | 96 |

| 5 | Ph | Me | Ph | 15 | 90 |

| 6 | Ph | Me | p-ClC₆H₄ | 40 | 90 |

| 7 | Ph | Me | o-ClC₆H₄ | 20 | 91 |

| 8 | Ph | Me | p-OMeC₆H₄ | 10 | 94 |

Table 1: One-Pot Synthesis of 4-bromo-1,3,5-trisubstituted pyrazoles. researchgate.net

Introduction of the Ethanesulfonyl Group at the N-1 Position

The final key functionalization is the attachment of the ethanesulfonyl group to the nitrogen at the N-1 position of the pyrazole ring. This is typically achieved through N-sulfonylation of a 4-bromopyrazole precursor.

N-Sulfonylation Protocols

N-Sulfonylation of pyrazoles is a standard procedure for installing a sulfonyl protecting or functional group. The reaction involves treating a pyrazole containing an N-H bond with an appropriate sulfonyl chloride in the presence of a base. To synthesize this compound, 4-bromopyrazole would be reacted with ethanesulfonyl chloride.

The reaction is typically carried out in an inert solvent. The base, such as triethylamine, potassium carbonate, or sodium hydride, deprotonates the pyrazole nitrogen, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride and displacing the chloride to form the N-S bond. A parallel synthesis has been reported where 4-bromopyrazole is reacted with benzenesulfonyl chloride to yield 4-bromo-1-phenylsulphonylpyrazole, demonstrating the feasibility of this approach. consensus.app

Sequential Functionalization Strategies

The synthesis of this compound is inherently a sequential process. The order of the bromination and N-sulfonylation steps can be varied, leading to two primary synthetic routes:

Route A: Bromination followed by N-Sulfonylation. In this strategy, a suitable pyrazole is first brominated at the C-4 position using methods described in section 2.2. The resulting 4-bromopyrazole is then subjected to N-sulfonylation with ethanesulfonyl chloride as detailed in section 2.3.1. This is often the more common approach, as the N-H of an unsubstituted pyrazole is readily available for sulfonylation after the C-4 position has been functionalized.

Route B: N-Sulfonylation followed by Bromination. Alternatively, an N-unsubstituted pyrazole can first be N-sulfonylated with ethanesulfonyl chloride. The resulting 1-ethanesulfonyl-1H-pyrazole is then brominated. The electron-withdrawing nature of the sulfonyl group deactivates the pyrazole ring, but electrophilic substitution at the C-4 position is still generally favored.

More advanced sequential functionalization strategies involve the use of directed metalation. For instance, pyrazole 1-oxides can be regioselectively deprotonated or undergo bromine-magnesium exchange at various positions (C-3, C-4, or C-5), followed by reaction with electrophiles. nih.gov Such methods allow for the precise and ordered introduction of multiple different substituents onto the pyrazole ring, offering a high degree of control in the synthesis of complex pyrazole derivatives. nih.gov

Modern and Sustainable Synthetic Approaches for this compound

The synthesis of functionalized pyrazoles such as this compound is increasingly benefiting from modern and sustainable chemical methodologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance safety compared to traditional synthetic routes. researchgate.net Techniques including green chemistry protocols, microwave-assisted synthesis, ultrasound-assisted synthesis, mechanochemistry, flow chemistry, and electrosynthesis represent the forefront of innovation in the production of these valuable heterocyclic compounds. rsc.org

Green Chemistry Protocols

Green chemistry principles are integral to the modern synthesis of pyrazole derivatives, focusing on waste prevention, atom economy, and the use of safer solvents and catalysts. jetir.org The application of these principles can significantly reduce the environmental footprint of synthesizing this compound.

Key green strategies applicable to pyrazole synthesis include:

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry. For the synthesis of 4-bromopyrazole precursors, protocols have been developed that proceed under solvent-free conditions, often involving grinding or neat reaction mixtures at elevated temperatures. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and difficult to recycle. For instance, the one-pot regioselective synthesis of 4-bromopyrazole derivatives has been achieved by reacting 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a silica gel-supported sulfuric acid catalyst under solvent-free conditions.

Use of Benign Solvents: When a solvent is necessary, green chemistry advocates for the use of environmentally benign options such as water, ethanol (B145695), or ionic liquids. nih.gov Aqueous media are particularly attractive due to water's non-toxic, non-flammable, and readily available nature. researchgate.net Multicomponent reactions to form pyrazole rings have been successfully carried out in water, often facilitated by surfactants or phase-transfer catalysts. researchgate.net

Heterogeneous Catalysis: Employing solid-supported catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often higher stability. nih.gov In pyrazole synthesis, solid acid catalysts can replace corrosive and hazardous liquid acids like sulfuric acid, simplifying workup procedures and reducing waste. jetir.org

The integration of these protocols offers a more sustainable pathway to intermediates required for this compound, aligning with the broader goals of environmental stewardship in chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and efficient heating of the reaction mixture, leading to significant reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. benthamdirect.comacs.orgrsc.org

The primary advantages of microwave-assisted synthesis in the context of preparing pyrazole derivatives include:

Rate Enhancement: Microwave irradiation can dramatically shorten reaction times from hours or even days to just minutes. acs.orgrsc.org

Higher Yields: The efficient and uniform heating often leads to higher conversion rates and better yields of the desired product. acs.orgresearchgate.net

Improved Selectivity: In some cases, the rapid heating can minimize the formation of unwanted side products, leading to cleaner reaction profiles. beun.edu.tr

Energy Efficiency: By heating the reaction vessel directly, microwaves offer a more energy-efficient alternative to conventional oil baths or heating mantles. rsc.org

The synthesis of pyrazole and oxadiazole hybrids demonstrates the effectiveness of this technique. A comparison between conventional and microwave-assisted methods for the final step in the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides highlights the significant improvements offered by microwave irradiation. acs.org

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 7–9 hours | 9–10 minutes |

| Product Yield | Lower (Specific yields vary by derivative) | 79–92% (Improved) |

| Conditions | Reflux in ethanol with ZnCl₂ catalyst | Microwave irradiation in ethanol with ZnCl₂ catalyst |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. ijsssr.comnih.gov The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. ijsssr.com

The benefits of applying sonochemistry to the synthesis of heterocyclic compounds like pyrazoles are well-documented and include: nih.govbohrium.com

Accelerated Reaction Rates: Drastically reduced reaction times are a common feature of ultrasound-promoted syntheses. nih.gov

High Yields: The enhanced reactivity often translates into excellent product yields. bohrium.com

Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.

Green Approach: As an energy-efficient method that can reduce the need for harsh reagents or catalysts, sonochemistry aligns with the principles of green chemistry. researchgate.netijsssr.com

For example, a green protocol for synthesizing highly substituted pyrazoles involves the ultrasound-promoted, catalyst-free reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in a mixture of polyethylene (B3416737) glycol (PEG-400) and water at room temperature. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved via a four-component reaction under ultrasonic irradiation in an aqueous medium. researchgate.net These examples demonstrate the potential of ultrasound to facilitate the key bond-forming reactions required for the synthesis of this compound in an environmentally friendly manner.

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using a ball mill, is a solvent-free technique that uses mechanical energy to induce chemical reactions. thieme-connect.com This method is a prime example of green chemistry, as it can eliminate the need for bulk solvents, thereby reducing waste and simplifying product purification. rsc.org

The synthesis of pyrazole derivatives has been successfully achieved through mechanochemical methods. One notable approach involves the one-pot reaction of chalcones and hydrazines under mechanochemical ball milling conditions. thieme-connect.comthieme-connect.com This process is followed by the addition of an oxidant to yield 3,5-diphenyl-1H-pyrazoles. Compared to traditional solution-based methods, the mechanochemical route offers shorter reaction times, higher yields, and avoids the use of organic solvents and elevated temperatures. thieme-connect.com

More specifically relevant to the synthesis of this compound, a solvent-free mechanochemical method for the chlorination of pyrazoles using trichloroisocyanuric acid has been developed. rsc.org This protocol is rapid, operationally simple, high-yielding, and avoids the need for tedious column chromatography. rsc.org This suggests that a similar mechanochemical approach could be developed for the bromination of the pyrazole ring, providing a green and efficient alternative to conventional brominating agents in solution.

| Feature | Description |

|---|---|

| Methodology | High-frequency vibration in a metal jar with stainless steel balls. |

| Solvent | Solvent-free. |

| Advantages | Shorter reaction times, improved yields, avoidance of toxic solvents, simple workup (dispersion in water and filtration). |

| Applicability | Demonstrated for pyrazole ring formation and halogenation (chlorination). |

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. springerprofessional.de This technology provides significant advantages in terms of safety, efficiency, and scalability, making it highly suitable for the synthesis of active pharmaceutical ingredients and their intermediates. uc.ptnih.gov

Key benefits of using flow chemistry for the synthesis of heterocycles like this compound include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions.

Superior Process Control: Precise control over parameters such as temperature, pressure, and residence time leads to higher reproducibility and selectivity.

Improved Efficiency: Excellent heat and mass transfer in microreactors can accelerate reactions and improve yields. springerprofessional.de

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.

The multi-step flow synthesis of various heterocyclic compounds, including pyrazoles, has been demonstrated. researchgate.net Such a system could be designed for this compound, potentially combining the pyrazole formation, bromination, and N-sulfonylation steps into a single, continuous, and automated process. This would not only improve efficiency but also enhance the safety of handling reagents like bromine and sulfonyl chlorides.

Electrosynthesis Applications

Electrosynthesis, or electro-organic synthesis, utilizes electrical current to drive chemical reactions. It is an inherently green technology as it replaces conventional chemical oxidants or reductants with electrons, which are traceless reagents. This approach often proceeds under mild conditions and can offer unique reactivity and selectivity. researchgate.net

Electrochemical methods have been successfully applied to the halogenation of pyrazoles. Specifically, the electrochemical bromination of pyrazoles can be carried out efficiently in an undivided electrochemical cell under constant-current electrolysis. researchgate.netingentaconnect.com In this process, an inexpensive salt like sodium bromide (NaBr) or potassium bromide (KBr) serves as both the electrolyte and the bromine source. ingentaconnect.com The bromide anion is oxidized at the anode to generate bromine (Br₂) in situ, which then acts as the electrophile for the bromination of the pyrazole ring at the C4 position. researchgate.netrsc.org

The key features of this electrochemical bromination are:

Mild Conditions: The reaction proceeds without the need for harsh reagents or catalysts. researchgate.netingentaconnect.com

High Efficiency: Good to excellent yields of 4-bromopyrazoles are often achieved.

Environmental Compatibility: The method avoids the use of hazardous chemical oxidants, making it an environmentally benign alternative. researchgate.net

Substrate Dependence: The yield and composition of products can depend on the nature and position of substituents on the pyrazole ring. osi.lv

Furthermore, recent developments in electrochemistry include the synthesis of N-sulfonyl compounds and sulfonic anhydrides, suggesting that the N-ethanesulfonyl group could also potentially be introduced using an electrochemical strategy. acs.org A combined or sequential electro-bromination and electro-sulfonylation process could represent a highly sustainable and modern route to this compound.

Chemical Reactivity and Derivatization of 4 Bromo 1 Ethanesulfonyl 1h Pyrazole

Transformations Involving the C-Br Bond

The C4-bromo atom is the primary site for chemical modification, enabling the synthesis of diverse derivatives. The following sections detail the principal transformations involving this bond.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C and C-heteroatom bond formation, and the C-Br bond at the C4 position of the pyrazole (B372694) ring is well-suited for such transformations.

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For brominated pyrazoles, this reaction allows for the introduction of various aryl, heteroaryl, or styryl groups. Studies on analogous compounds, such as 4-bromo-3,5-dinitro-1H-pyrazole and other brominated heterocycles, demonstrate the feasibility and versatility of this reaction. rsc.orgnih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, in the presence of a base. rsc.orgresearchgate.net

The choice of catalyst, base, and solvent system is crucial for achieving high yields. For instance, the coupling of C7-bromo-4-substituted-1H-indazoles with arylboronic acids was successfully performed using various palladium catalysts and bases. nih.gov Similarly, microwave-assisted Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) with a range of boronic acids has been shown to be effective, yielding C3-arylated products in good to excellent yields. nih.gov These examples suggest that 4-Bromo-1-ethanesulfonyl-1H-pyrazole would readily participate in Suzuki-Miyaura coupling reactions under similar optimized conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles Data derived from studies on analogous compounds.

| Bromo-Heterocycle Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | XPhos Pd G2 | - | - | - | - |

| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | Moderate to Good |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 135 (MW) | 74 |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |

The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, often referred to as the Buchwald-Hartwig amination, is a pivotal reaction in medicinal chemistry. This reaction allows for the coupling of the C4-bromo position of the pyrazole with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. beilstein-journals.orgresearchgate.net

Research on similar substrates, like 4-bromo-1H-1-tritylpyrazole, has shown that the choice of palladium catalyst and ligand is critical for success. For example, the coupling of aryl- or alkylamines that lack a β-hydrogen atom proceeded smoothly using a Pd(dba)₂ catalyst with tBuDavePhos as the ligand. researchgate.net For other systems, such as N-substituted 4-bromo-7-azaindoles, a combination of a palladium precursor like Pd₂(dba)₃ with the Xantphos ligand and a cesium carbonate base in dioxane was found to be effective for coupling with amines and amides. beilstein-journals.org The development of multi-ligand palladium catalyst systems has further broadened the scope and reactivity for C-N cross-coupling reactions, enabling the efficient coupling of both primary and secondary amines with aryl halides. organic-chemistry.org

Table 2: C-N Cross-Coupling Conditions for Bromo-Heterocycles Data derived from studies on analogous compounds.

| Bromo-Heterocycle Substrate | Amine/Amide Partner | Catalyst System | Base | Solvent | Temp (°C) |

| 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | - | - | - |

| 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | - | - | - |

Beyond Suzuki and C-N couplings, the C-Br bond on the pyrazole ring can participate in other important palladium-catalyzed transformations, such as the Sonogashira coupling for the formation of C-C triple bonds. This reaction involves coupling the bromo-pyrazole with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.

For instance, the Sonogashira coupling of 4-bromo-substituted 6H-1,2-oxazines with alkynes like trimethylsilylethyne has been successfully demonstrated using a PdCl₂(PPh₃)₂/CuI catalyst system. beilstein-journals.org Similarly, iodo-pyrazoles have been shown to undergo Sonogashira coupling to produce phenylethynyl-functionalized pyrazoles. nih.gov These findings strongly suggest that this compound would be a viable substrate for Sonogashira reactions, allowing for the introduction of alkynyl moieties at the C4 position. This provides a pathway to a variety of further chemical elaborations.

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are dominant, the C-Br bond on an electron-deficient pyrazole ring can also undergo nucleophilic aromatic substitution (SₙAr). The reactivity is enhanced by the presence of electron-withdrawing groups on the ring. In a relevant study, 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid was shown to react with arylamines. osti.gov This reaction, however, required the presence of a monovalent copper salt catalyst to facilitate the substitution, leading to the formation of 4-arylamino-nitropyrazolecarboxylic acids. This indicates that direct nucleophilic substitution on this compound might be challenging without activation or catalysis, but it remains a potential route for introducing nucleophiles, particularly under specific, catalyzed conditions.

Reductive Debromination Strategies

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be a desired transformation or an unwanted side reaction. In some Suzuki-Miyaura coupling reactions of brominated pyrazoles, debromination has been observed as a competing process, often promoted by the base used in the reaction. nih.gov

Intentional reductive debromination can also be achieved using specific reagents. For example, selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole was accomplished using isopropyl magnesium chloride. thieme-connect.de Other methods for reductive dehalogenation can involve photoredox catalysis or other radical-based mechanisms. researchgate.net These strategies could be applied to this compound to synthesize the corresponding des-bromo pyrazole derivative, which may be of interest for structure-activity relationship studies or as a final target molecule.

Formation of Organometallic Species

The bromine atom at the C-4 position of this compound serves as a key handle for the generation of organometallic intermediates, which are pivotal for carbon-carbon and carbon-heteroatom bond formation.

One of the most common methods to form an organometallic species from an aryl or heteroaryl bromide is through a halogen-metal exchange reaction . This typically involves the treatment of the bromo-substituted pyrazole with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures. In a closely related system, 4-bromo-1-phenylsulfonylpyrazole has been shown to undergo regioselective metallation at the C-5 position when treated with phenyl-lithium, leading to a 5-lithio derivative. rsc.org This directed lithiation is facilitated by the electron-withdrawing sulfonyl group, which acidifies the C-5 proton. rsc.org It is highly probable that this compound would exhibit similar reactivity, allowing for the formation of a 5-lithio-4-bromo-1-ethanesulfonyl-1H-pyrazole intermediate. This lithiated species can then be quenched with various electrophiles to introduce substituents at the C-5 position.

Alternatively, the formation of a Grignard reagent is another viable pathway. This would involve the reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.comresearchgate.net The resulting Grignard reagent, 4-(chloromagnesio)-1-ethanesulfonyl-1H-pyrazole, can then participate in a wide range of coupling reactions.

These organometallic intermediates are crucial for subsequent derivatization, particularly in palladium-catalyzed cross-coupling reactions, as detailed in section 3.4.

Reactivity of the N-1 Sulfonyl Group

The N-1 ethanesulfonyl group plays a dual role in the chemistry of this compound: it serves as a protecting group for the pyrazole nitrogen and as a powerful electron-withdrawing group that modulates the reactivity of the entire heterocyclic ring.

Desulfonylation Reactions

The removal of the N-1 sulfonyl group, or desulfonylation, is a key transformation that allows for the unmasking of the N-H proton of the pyrazole ring. This is often a necessary step in multi-step syntheses to enable further reactions at the nitrogen atom or to obtain the final target molecule. The phenylsulfonyl group in N-phenylsulfonylpyrazoles can be readily removed under alkaline conditions. rsc.org It is anticipated that the ethanesulfonyl group in this compound can be cleaved under similar basic conditions, such as treatment with sodium hydroxide (B78521) or potassium carbonate in a protic solvent.

Influence on Ring Reactivity

The ethanesulfonyl group is a strong electron-withdrawing group, which significantly decreases the electron density of the pyrazole ring. This deactivation has several important consequences for the molecule's reactivity:

Acidity of Ring Protons: The electron-withdrawing nature of the sulfonyl group increases the acidity of the C-H protons on the pyrazole ring, particularly at the C-5 position. This enhanced acidity facilitates deprotonation and subsequent functionalization, as seen in directed lithiation reactions. rsc.org

Electrophilic Aromatic Substitution: The deactivation of the pyrazole ring makes it less susceptible to electrophilic aromatic substitution reactions. Higher temperatures and stronger electrophiles may be required for such transformations to occur.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyrazole ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the sulfonyl group and the bromine atom.

Electrophilic Aromatic Substitution on the Pyrazole Ring

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C-4 position due to the directing effects of the two nitrogen atoms. scribd.com However, in this compound, the C-4 position is already substituted. The strong electron-withdrawing effect of the N-1 ethanesulfonyl group deactivates the entire ring towards electrophilic attack.

Should an electrophilic substitution reaction be forced to occur, it would likely take place at the C-5 position, which is the next most activated position. However, the presence of the bromine atom at C-4 may also influence the regioselectivity. Reactions such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would require harsh conditions, and the yields may be low due to the deactivated nature of the ring.

Functionalization at Other Positions (C-3, C-5) of the Pyrazole Core

The presence of the bromine atom at C-4 and the ability to generate organometallic species provide versatile routes for the functionalization of the C-3 and C-5 positions of the pyrazole core, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-4 bromine atom of this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C-4 position.

Sonogashira Coupling: This reaction couples the bromo-pyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This is a highly effective method for introducing alkynyl substituents at the C-4 position. organic-chemistry.orgnih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the C-4 position. libretexts.orgmasterorganicchemistry.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyrazole with primary or secondary amines using a palladium catalyst. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org This is a valuable method for introducing amino groups at the C-4 position.

Ullmann Coupling: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds at the C-4 position by reacting the bromo-pyrazole with alcohols, amines, or thiols, respectively. organic-chemistry.orgnih.govnih.gov

As mentioned in section 3.1.4, directed lithiation at the C-5 position of the 4-bromo-1-sulfonylpyrazole allows for the introduction of a wide range of electrophiles at this position. This provides a complementary strategy for functionalization, allowing for the synthesis of di-substituted pyrazoles.

Reactions with Other Heterocyclic Scaffolds

The reactivity of this compound allows for its use as a building block in the synthesis of more complex fused heterocyclic systems or bi-heterocyclic compounds.

One common strategy involves the initial functionalization of the pyrazole ring, followed by an intramolecular cyclization reaction. For instance, a substituent introduced at the C-4 or C-5 position via a cross-coupling reaction could contain a functional group that can react with the pyrazole ring or another part of the molecule to form a new ring.

Another approach is the direct coupling of the 4-bromo-pyrazole with another heterocyclic moiety through one of the palladium-catalyzed cross-coupling reactions mentioned in section 3.4. For example, a Suzuki-Miyaura coupling with a heterocyclic boronic acid would lead to a bi-heterocyclic compound.

Furthermore, pyrazole derivatives are known to be precursors for the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines . nih.govresearchgate.netnih.govias.ac.inresearchgate.netresearchgate.netnih.govamanote.com While the direct conversion of this compound into these systems may require multiple steps, its functionalized derivatives can serve as key intermediates. For example, conversion of the C-4 bromo group to an amino or hydrazino group could be a starting point for the construction of a fused pyrimidine (B1678525) or pyridazine (B1198779) ring.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Position(s) Involved | Reagents/Conditions | Product Type |

| Halogen-Metal Exchange | C-4, C-5 | Organolithium reagents (e.g., n-BuLi) | Organolithium species |

| Grignard Formation | C-4 | Mg, THF/ether | Grignard reagent |

| Desulfonylation | N-1 | Base (e.g., NaOH) | N-H pyrazole |

| Suzuki-Miyaura Coupling | C-4 | Boronic acid, Pd catalyst, base | Aryl/alkyl-substituted pyrazole |

| Sonogashira Coupling | C-4 | Terminal alkyne, Pd catalyst, Cu(I) | Alkynyl-substituted pyrazole |

| Heck Reaction | C-4 | Alkene, Pd catalyst, base | Alkenyl-substituted pyrazole |

| Buchwald-Hartwig Amination | C-4 | Amine, Pd catalyst, base | Amino-substituted pyrazole |

| Ullmann Coupling | C-4 | Alcohol/Amine/Thiol, Cu catalyst | Ether/Amine/Thioether-substituted pyrazole |

| Lithiation-Electrophilic Quench | C-5 | Organolithium, Electrophile | C-5 substituted pyrazole |

| Annulation Reactions | C-3/C-4 or C-4/C-5 | Various | Fused heterocyclic systems |

Mechanistic and Theoretical Investigations of this compound

Mechanistic and Theoretical Investigations

The synthesis and properties of substituted pyrazoles, including compounds like 4-Bromo-1-ethanesulfonyl-1H-pyrazole, are underpinned by complex reaction mechanisms and electronic characteristics. Theoretical and mechanistic studies are crucial for understanding and controlling the formation of these heterocycles, enabling the targeted synthesis of specific isomers with desired functionalities.

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several established mechanisms. While specific mechanistic studies for this compound are not detailed in the available literature, the general principles of pyrazole synthesis can be applied.

The most classic and widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. pharmajournal.net The mechanism typically proceeds through the following steps:

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the dicarbonyl compound.

Imine/Enamine Formation: A condensation reaction occurs, eliminating a molecule of water to form an intermediate, which can exist as a hydrazone or an enehydrazine tautomer.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazine moiety then attacks the second carbonyl carbon, leading to a five-membered heterocyclic intermediate.

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

Another significant pathway is through 1,3-dipolar cycloaddition reactions . nih.gov For instance, the reaction of in-situ generated nitrile imines with alkynes or alkenes provides a powerful route to pyrazoles. nih.gov Similarly, the reaction of diazo compounds with alkynyl bromides can yield 4-bromo-pyrazoles with high regioselectivity. organic-chemistry.org

For a compound like this compound, the synthesis would likely involve a multi-step process:

Pyrazole Ring Formation: Synthesis of a pyrazole precursor, for example, from a 1,3-dicarbonyl compound and hydrazine.

Bromination: Electrophilic bromination of the pyrazole ring. The C-4 position of the pyrazole ring is highly susceptible to electrophilic attack, allowing for regioselective bromination. pharmajournal.netresearchgate.net This can be achieved using reagents like N-bromosaccharin or N-Bromosuccinimide (NBS). researchgate.net

Sulfonylation: N-sulfonylation of the pyrazole ring with an appropriate sulfonyl chloride, such as ethanesulfonyl chloride, typically in the presence of a base, to introduce the ethanesulfonyl group at the N-1 position.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of pyrazole derivatives. eurasianjournals.com These methods provide deep insights into molecular structure, reactivity, and reaction pathways that are often difficult to probe experimentally.

DFT calculations are widely used to determine the optimized molecular geometries of pyrazole derivatives. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net

Key electronic properties elucidated through DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. nih.gov This is vital for predicting how the molecule will interact with other reagents.

Mulliken Atomic Charges: This analysis provides the partial charge distribution on each atom, offering further insight into the molecule's reactivity and intermolecular interactions. researchgate.net

For arylsulfonyl pyrazole derivatives, DFT studies have shown that the pyrrolic and pyridinic nitrogen atoms play a significant role in potential ligand-protein interactions. scispace.com Similar analyses for this compound would help in understanding its electronic structure and potential interaction sites.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. researchgate.net By locating transition states and calculating their activation energies, researchers can predict the most favorable reaction pathways. For example, in the [3+2] cycloaddition reaction between a nitrylimine and an alkene to form a pyrazole, DFT can determine which regioisomeric pathway has a lower activation barrier, thus predicting the observed product. nih.gov Such analysis would be invaluable in understanding the formation of the 4-bromo-pyrazole core, ensuring that the desired substitution pattern is achieved.

While many pyrazole syntheses proceed without a catalyst, others are significantly enhanced by their presence. Catalysts can improve reaction rates, yields, and, crucially, regioselectivity. Computational studies can model the interaction between a catalyst and the reaction substrates. researchgate.net By understanding the mechanism of catalysis at a molecular level, new catalysts can be designed, or existing ones optimized, for higher efficiency. For instance, DFT can help explain why certain metal catalysts, like copper or palladium complexes, are effective in specific C-H functionalization or cross-coupling reactions involving pyrazole rings. researchgate.netnih.gov

Regioselectivity is a major challenge in the synthesis of unsymmetrically substituted pyrazoles. When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, two different regioisomeric pyrazoles can be formed. pharmajournal.netnih.gov The final substitution pattern depends on which carbonyl group undergoes the initial nucleophilic attack.

Several factors influence this selectivity:

Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the hydrazine to attack the less sterically hindered carbonyl group.

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the electrophilicity of the carbonyl carbons, favoring attack at one site over the other.

Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the regiochemical outcome. researchgate.net For example, the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield one isomer with high selectivity (98:2). nih.gov

Similarly, the direct halogenation of a pyrazole ring must be controlled. While the C-4 position is generally the most reactive towards electrophiles, substitution at C-3 or C-5 can occur under different conditions, especially if the C-4 position is already blocked. researchgate.net Regioselective C-H functionalization, often guided by protecting groups or directing groups, provides a modern approach to introduce substituents like aryl or halogen groups at specific positions with complete control. nih.govnih.gov A one-pot synthesis for 4-bromopyrazole derivatives using N-bromosaccharin under solvent-free conditions has been reported to be highly regioselective. researchgate.net

The optimization of reaction parameters is a critical step in developing an efficient synthetic protocol. This involves systematically varying the solvent, temperature, reaction time, and catalyst to maximize the yield and purity of the desired product. nih.govacs.org

Solvent Effects: The polarity of the solvent can have a profound impact on reaction rates and selectivity. For pyrazole synthesis, solvents ranging from polar protic (e.g., ethanol (B145695), water) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene) have been employed. nih.govnih.gov In some cases, solvent-free conditions, often coupled with microwave irradiation, provide a greener and more efficient alternative. researchgate.net

Parameter Optimization: A systematic approach, often tabulated, is used to find the optimal conditions. This involves running the reaction under various sets of conditions and analyzing the yield. For example, in the synthesis of N-alkyl pyrazoles, different solvents, temperatures, and reagent equivalencies were tested to achieve the best possible yield. nih.govacs.org

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | H₂SO₄ | Ethanol | 80 | 4 | 75 |

| 3 | Cu(OTf)₂ | Toluene | 110 | 6 | 60 |

| 4 | H₂SO₄/SiO₂ | Solvent-free | 25 | 0.2 | 95 |

| 5 | Iodine | DMF | 80 | 2 | 35 |

This systematic optimization is essential for transitioning a synthetic procedure from a laboratory curiosity to a practical and scalable method.

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) Spectroscopy

No data available.

Mass Spectrometry (MS)

No data available.

X-ray Diffraction Studies

No data available.

Chromatographic Methods for Purification and Analysis

Chromatography is a fundamental technique for the purification and analysis of synthetic compounds like 4-Bromo-1-ethanesulfonyl-1H-pyrazole. Column chromatography, a form of adsorption chromatography, has been effectively utilized in the purification of this compound following its synthesis.

In a documented synthetic procedure, this compound was purified using column chromatography. This method involves passing a solution of the crude product through a column packed with a solid adsorbent, known as the stationary phase. The separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase.

A common stationary phase for this type of purification is silica (B1680970) gel, which was used for this compound. The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the components. The choice of the mobile phase is critical for achieving good separation. For the purification of this compound, a gradient of ethyl acetate (B1210297) in hexane (B92381) was employed as the eluent. This gradient elution, where the polarity of the mobile phase is gradually increased, allows for the effective separation of the target compound from both less polar and more polar impurities.

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which allows for the identification of the fractions containing the purified product. Once the desired fractions are collected, the solvent is removed, yielding the purified this compound.

The table below summarizes the chromatographic conditions used for the purification of this compound.

| Parameter | Details |

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate Gradient |

This interactive data table is based on the research findings.

Other Advanced Spectroscopic Methods (e.g., UV-Vis)

While nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are primary tools for the structural elucidation of this compound, other spectroscopic techniques can provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, is used to study the electronic transitions within a molecule. This technique can provide information about the presence of chromophores and conjugated systems.

However, specific UV-Vis spectroscopic data for this compound, such as its maximum absorption wavelength (λmax), is not extensively reported in publicly available scientific literature. The pyrazole (B372694) ring itself is a chromophore, and the presence of the bromo and ethanesulfonyl substituents would be expected to influence its absorption spectrum. Further research would be required to fully characterize the UV-Vis properties of this compound.

Applications in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry

The pyrazole (B372694) moiety is a well-established building block in the design of ligands for coordination chemistry. The two adjacent nitrogen atoms provide a versatile coordination site for a wide array of metal ions. The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the ligand, thereby fine-tuning the characteristics of the resulting metal complexes.

Design and Synthesis of Pyrazole-Based Ligands

The design of pyrazole-based ligands often involves the introduction of specific functional groups to engender desired properties. In the case of 4-Bromo-1-ethanesulfonyl-1H-pyrazole, the ethanesulfonyl group at the N1 position is a strong electron-withdrawing group. This electronic perturbation significantly influences the electron density of the pyrazole ring and, consequently, the donor properties of the N2 nitrogen atom. The synthesis of ligands incorporating this pyrazole derivative would typically proceed through the initial preparation of the substituted pyrazole, followed by further functionalization.

The presence of the bromine atom at the C4 position offers a synthetically versatile handle for the elaboration of more complex ligand structures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce aryl, heteroaryl, or other organic fragments at this position. This approach allows for the construction of bidentate or polydentate ligands where the this compound unit is linked to other coordinating moieties.

The synthesis of such ligands would be of interest for creating coordination environments with specific electronic properties, potentially leading to novel catalytic activities or materials with interesting photophysical or magnetic properties. The electron-withdrawing nature of both the bromo and ethanesulfonyl substituents would be expected to decrease the basicity of the coordinating nitrogen atom, which can influence the stability and reactivity of the corresponding metal complexes.

Metal Complex Formation and Characterization

The formation of metal complexes with ligands derived from this compound would follow standard coordination chemistry procedures, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion would be dictated by the desired application, with transition metals such as copper, palladium, nickel, and rhodium being common choices for catalytic applications.

The characterization of these metal complexes would involve a suite of spectroscopic and analytical techniques. X-ray crystallography would be invaluable for determining the precise coordination geometry around the metal center, as well as the bond lengths and angles within the complex. This structural information is crucial for understanding the steric and electronic effects of the ligand on the metal's coordination sphere.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be used to confirm the structure of the ligand and its coordination to the metal in solution. Infrared (IR) spectroscopy could provide information about the coordination of the sulfonyl group, should it participate in binding to the metal. Electronic absorption spectroscopy (UV-Vis) would be employed to study the electronic transitions within the complex, providing insights into its electronic structure.

Table 1: Representative Coordination Geometries of Pyrazole-Metal Complexes

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference Compound Example |

| Cu(II) | Monodentate Pyrazole | 4 | Square Planar | [Cu(pyrazole)₄]²⁺ |

| Pd(II) | Bidentate N,N-ligand | 4 | Square Planar | [PdCl₂(bis(pyrazolyl)methane)] |

| Ni(II) | Tridentate N,N,N-ligand | 6 | Octahedral | [Ni(tris(pyrazolyl)methane)₂]²⁺ |

| Ru(II) | Pincer N,N,N-ligand | 6 | Distorted Octahedral | [RuCl(pincer-pyrazole)(PPh₃)₂] |

This table presents generalized examples of coordination geometries observed for pyrazole-based ligands and is intended to be illustrative of potential structures involving ligands derived from this compound.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes bearing pyrazole-based ligands have found widespread use as catalysts in a variety of organic transformations. The catalytic activity is often intimately linked to the electronic and steric environment created by the ligand around the metal center. The specific substituents on the this compound scaffold are expected to impart distinct catalytic properties to its metal complexes.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild reaction conditions. Metal complexes of ligands derived from this compound could potentially be active in a range of catalytic reactions.

The strong electron-withdrawing nature of the ethanesulfonyl and bromo groups would render the metal center more electrophilic. This enhanced electrophilicity could be beneficial in reactions where the activation of a substrate through coordination to the metal is the key step. For example, in Lewis acid catalysis, a more electrophilic metal center could lead to higher catalytic turnover frequencies.

Furthermore, the bromine atom at the 4-position could be retained in the final ligand structure to sterically influence the catalytic pocket or could be used as a site for immobilization of the catalyst onto a solid support, facilitating catalyst recovery and reuse.

Table 2: Potential Homogeneous Catalytic Applications for Pyrazole-Metal Complexes

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Potential Advantage of 4-Bromo-1-ethanesulfonyl-pyrazole |

| Cross-Coupling Reactions | Pd, Ni | Stabilize the active metal species, influence reductive elimination | Enhanced electrophilicity of the metal center may promote oxidative addition. |

| Olefin Polymerization | Ti, Zr | Control the stereochemistry and molecular weight of the polymer | Steric bulk and electronic effects could influence monomer insertion and chain termination rates. |

| Hydrogenation/Transfer Hydrogenation | Ru, Rh, Ir | Modulate the electronics of the metal hydride intermediate | Electron-withdrawing groups may enhance the acidity of a coordinated H₂ molecule, facilitating heterolytic cleavage. |

| Oxidation Reactions | Cu, Fe, Mn | Stabilize high-valent metal-oxo species, mediate electron transfer | The robust nature of the ligand may prevent oxidative degradation. |

Asymmetric Catalysis

The development of chiral catalysts for enantioselective transformations is a major goal in modern organic synthesis. While this compound itself is achiral, it can be incorporated into chiral ligand frameworks. For instance, the pyrazole unit could be linked to a chiral backbone, or a chiral substituent could be introduced at the 4-position via a cross-coupling reaction with a chiral partner.

In such chiral ligands, the electronic properties of the this compound moiety would still play a crucial role. The electron-deficient nature of the pyrazole ring could influence the binding of the substrate to the metal center and the energetics of the transition states leading to the enantiomeric products. The development of such catalysts could be particularly relevant for asymmetric versions of the reactions listed in Table 2. The predictable steric and electronic effects of the substituents would aid in the rational design of new generations of asymmetric catalysts.

Enzyme Mimicking Catalysis

Many enzymes utilize metal ions in their active sites to perform highly specific and efficient catalytic transformations. The design of small-molecule metal complexes that mimic the structure and function of these metalloenzymes is an active area of research. Pyrazole-based ligands have been successfully employed in the development of such enzyme mimics.

For example, copper complexes with pyrazole-containing ligands have been shown to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. africaresearchconnects.com The catalytic efficiency of these mimics is dependent on the coordination environment of the copper ion. Ligands based on this compound could be used to create new copper complexes with potentially enhanced catalytic activity or stability. The electron-withdrawing groups might modulate the redox potential of the Cu(II)/Cu(I) couple, which is a key parameter in the catalytic cycle of many copper-containing oxidases.

Similarly, iron complexes with pyrazole-based ligands could be designed to model the active sites of iron-containing enzymes, such as hydrogenases or monooxygenases. The fine-tuning of the electronic properties of the pyrazole ligand would be a critical factor in achieving catalytic activity that faithfully reproduces the enzymatic process.

Integration into Functional Materials

The incorporation of this compound into functional materials is an area of growing interest. The presence of both a reactive bromo group and a coordinating pyrazole ring allows for its use as a versatile ligand or monomer in the synthesis of new materials with specific magnetic, optical, and structural properties.

Fluorescent Materials

There is currently a lack of published literature on the use of this compound in the development of fluorescent materials. While pyrazole derivatives are known to be components of some fluorescent dyes and metal-organic frameworks, the specific contribution of the 4-bromo-1-ethanesulfonyl substitution pattern to the photoluminescent properties of materials has not been documented. Future research may explore how the electronic properties of this particular pyrazole derivative could be harnessed to create novel fluorescent sensors or light-emitting materials.

Polymers and Advanced Composites

The application of this compound in the synthesis of polymers and advanced composites is not described in the current scientific literature. In principle, the bromo-functionalized pyrazole could serve as a monomer or a cross-linking agent in polymerization reactions. The ethanesulfonyl group might also impart specific solubility or thermal properties to the resulting polymer. However, no concrete examples or research findings have been published to date.

Applications in Supramolecular Chemistry

The role of this compound in supramolecular chemistry is another area that remains to be explored. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and the design of supramolecular assemblies. Despite this potential, there are no specific studies in the available literature that demonstrate the use of this compound in the construction of supramolecular architectures such as coordination cages, helicates, or interlocked molecules.

Future Research Directions and Concluding Perspectives

Innovations in Synthetic Methodologies for N-Sulfonylated Bromopyrazoles

The synthesis of N-sulfonylated pyrazoles has traditionally relied on the reaction of a pre-formed pyrazole (B372694) with a sulfonyl chloride. However, contemporary research is pushing the boundaries of efficiency and novelty. A promising strategy involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones, which allows for the concurrent formation of the pyrazole ring and the retention of the sulfonyl group. researchgate.net This method offers a rapid pathway to 3-substituted N-sulfonyl pyrazoles. researchgate.net

Another innovative approach is the development of one-pot multicomponent reactions. For instance, an efficient protocol for the regioselective synthesis of 4-bromopyrazole derivatives utilizes 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin under solvent-free conditions with a heterogeneous catalyst. researchgate.net While this method doesn't directly yield N-sulfonylated products, its adaptation could provide a streamlined route to 4-bromo-N-arylpyrazoles, which could then be N-sulfonylated. Future innovations may focus on integrating the N-sulfonylation step into such multicomponent systems, potentially using sulfonyl hydrazides as one of the key starting materials. Furthermore, new catalytic systems, including transition metals, are being explored to facilitate more controlled and higher-yielding reactions for creating aryl N-aminosulfonamides, which are structurally related. researchgate.net

Exploration of Novel Reactivity and Selectivity Patterns

The chemical character of 4-Bromo-1-ethanesulfonyl-1H-pyrazole is defined by the interplay of its substituents. The bromine atom at the C4 position is a versatile synthetic handle, making the compound a valuable precursor for further functionalization. mdpi.com This position is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and metalation reactions, allowing for the introduction of diverse carbon-based or heteroatomic groups. researchgate.netmdpi.com

The N-ethanesulfonyl group significantly influences the electronic properties of the pyrazole ring. As a strong electron-withdrawing group, it lowers the electron density of the ring system, affecting its reactivity towards electrophilic substitution. This deactivation also enhances the acidity of the pyrazole ring protons, which could be exploited in specific base-mediated reactions. Research into N'-(arylsulfonyl)pyrazoline-1-carboxamidines has revealed unique structural features, such as the formation of a pseudoaromatic system and internal hydrogen bonds that lock the molecule's conformation. nih.gov Future studies on this compound could explore similar conformational rigidities and how they influence binding to biological targets. The regioselectivity of reactions on unsymmetrically substituted pyrazoles is a known challenge, and the directing effects of the N-ethanesulfonyl group in combination with the C4-bromo substituent warrant detailed investigation. nih.gov

Development of Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly guiding synthetic organic chemistry. researchgate.net For pyrazole synthesis, this translates to the development of protocols that minimize waste, use less hazardous solvents, and employ reusable catalysts. researchgate.net Promising sustainable approaches include iron-catalyzed multicomponent syntheses that utilize biomass-derived alcohols as the primary feedstock, eliminating the need for pre-functionalized starting materials. rsc.org

The use of heterogeneous catalysts like Amberlyst-70 in aqueous media provides an eco-friendly and cost-effective method for pyrazole formation. mdpi.com Similarly, nanocatalysts and solid acid catalysts such as montmorillonite (B579905) K-10 have demonstrated high efficiency and reusability in the synthesis of related heterocyclic systems. researchgate.netencyclopedia.pub Flow chemistry represents another frontier, offering safer, more scalable, and highly efficient continuous production of pyrazoles compared to traditional batch methods. mdpi.com Applying these green methodologies—such as aqueous synthesis, reusable catalysts, and flow reactors—to the production of this compound could significantly reduce its environmental footprint and manufacturing cost.

Computational Design and Prediction of Chemical Behavior

In silico methods are indispensable tools for modern chemical research. Computational studies, particularly Density Functional Theory (DFT) calculations, can provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. researchgate.net These calculations can predict ground state geometries, map electron density distributions, and determine the energies of frontier molecular orbitals (HOMO-LUMO), which helps to rationalize and predict chemical behavior. researchgate.net

Molecular docking simulations are crucial for drug discovery, allowing researchers to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.net For pyrazole derivatives, which are known to have a wide range of pharmacological activities, these computational tools can guide the design of new compounds with enhanced potency and selectivity. researchgate.netnih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-likeness of a compound early in the development process, helping to identify potential liabilities such as poor solubility or metabolic instability. researchgate.netnih.gov

Synergistic Approaches Combining Synthesis, Catalysis, and Material Science

The intersection of synthesis, catalysis, and material science offers fertile ground for innovation in pyrazole chemistry. Pyrazole derivatives are not only synthetic targets but also versatile N-donor ligands for transition metals. researchgate.net Protic pyrazoles, for example, have been successfully used in homogeneous catalysis and in the construction of advanced materials. nih.gov The ability to fine-tune the electronic and steric properties of the pyrazole ligand by introducing substituents like the bromo and ethanesulfonyl groups allows for the rational design of metal complexes with specific catalytic activities. researchgate.net

In material science, the intrinsic electronic properties of pyrazoles make them valuable components in the development of fluorescent probes, sensors, and optoelectronic materials. mdpi.com The introduction of a heavy atom like bromine can influence photophysical properties, such as promoting intersystem crossing. Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block, potentially leading to new materials with unique catalytic, luminescent, or conductive properties.

Challenges and Opportunities in Pyrazole Chemistry

However, these challenges create numerous opportunities. The unique chemical and structural properties of the pyrazole scaffold ensure its continued importance as a privileged structure in medicinal chemistry and agrochemicals. There is vast potential in exploring new applications for pyrazole-based compounds in emerging fields like energy storage and conversion. The development of novel, highly selective catalysts based on pyrazole ligands continues to be a promising area of research. researchgate.net As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the potential to harness the full capabilities of functionalized pyrazoles like this compound will undoubtedly expand.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-ethanesulfonyl-1H-pyrazole with high purity?

Answer: The synthesis typically involves sulfonylation of 4-bromopyrazole precursors using ethanesulfonyl chloride under controlled conditions. Key steps include:

- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields >95% purity. Monitor progress via TLC and confirm purity with -NMR and mass spectrometry .

- Critical parameters : Temperature control (0–50°C) and stoichiometric excess of sulfonylating agents improve yields .

Q. How can researchers characterize the structural integrity of this compound?

Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., ethanesulfonyl vs. bromine) .

- X-ray crystallography : Resolve bond angles and confirm sulfonyl group geometry using SHELX programs .

- Mass spectrometry : HRMS (EI or ESI) verifies molecular weight and isotopic patterns (e.g., Br Br splitting) .

Q. What solvent systems are compatible with this compound in reactivity studies?

Answer: The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in protic media. For cross-coupling reactions:

Q. How can researchers mitigate decomposition during storage of this compound?

Answer:

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .